molecular formula C17H21NO4 B7022305 N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-propanoylcyclopropane-1-carboxamide

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-propanoylcyclopropane-1-carboxamide

Cat. No.: B7022305
M. Wt: 303.35 g/mol
InChI Key: NFPKWTBPERIOAN-UHFFFAOYSA-N
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Description

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-propanoylcyclopropane-1-carboxamide is a complex organic compound belonging to the class of chromen derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Properties

IUPAC Name

N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-propanoylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-15(19)17(6-7-17)16(20)18-12-8-11-4-5-13(21-2)9-14(11)22-10-12/h4-5,9,12H,3,6-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPKWTBPERIOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CC1)C(=O)NC2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-propanoylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the chromen core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 7-methoxy-3,4-dihydro-2H-chromen-3-yl with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl groups.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of functional groups with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromen core makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential anti-inflammatory and antioxidant properties. Research has shown that it can inhibit the production of inflammatory cytokines and scavenge free radicals.

Medicine: In the medical field, this compound has shown promise as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth.

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism by which N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-propanoylcyclopropane-1-carboxamide exerts its effects involves the modulation of specific molecular targets and pathways. It has been shown to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. By inhibiting these targets, the compound can reduce inflammation and oxidative damage.

Comparison with Similar Compounds

  • Coumarin: A well-known chromen derivative with similar biological activities.

  • 7-Hydroxy Coumarin: Another chromen derivative with antioxidant properties.

  • Propanoyl Cyclopropane Carboxamide: A related compound with potential pharmaceutical applications.

Uniqueness: N-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)-1-propanoylcyclopropane-1-carboxamide stands out due to its specific structural features, which contribute to its unique biological activities. Its methoxy group at the 7-position enhances its antioxidant properties, making it more effective than some of its analogs.

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